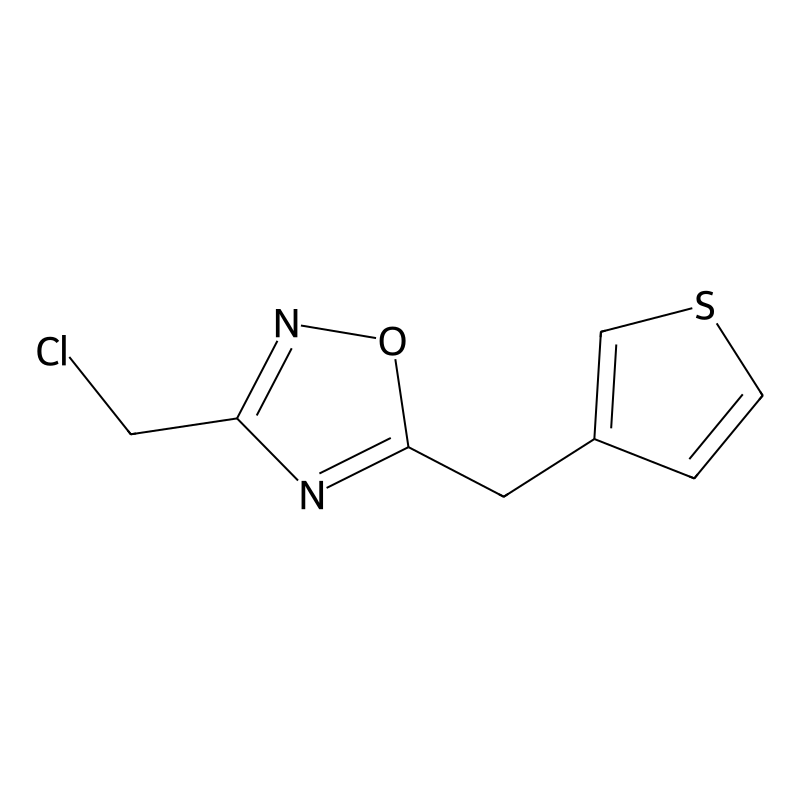

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole

Catalog No.

S7760206

CAS No.

M.F

C8H7ClN2OS

M. Wt

214.67 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole

IUPAC Name

3-(chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

InChI

InChI=1S/C8H7ClN2OS/c9-4-7-10-8(12-11-7)3-6-1-2-13-5-6/h1-2,5H,3-4H2

InChI Key

AZQWFGYYEHWRPZ-UHFFFAOYSA-N

SMILES

C1=CSC=C1CC2=NC(=NO2)CCl

Canonical SMILES

C1=CSC=C1CC2=NC(=NO2)CCl

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole is a chemical compound that has garnered significant attention in scientific research and industry. This compound has numerous potential applications and implications in fields such as chemistry, pharmacology, and materials science. In this paper, we will provide an overview of the properties, synthesis, analytical methods, biological properties, toxicity and safety, applications, current state of research, potential implications, limitations, and future directions of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole.

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound with a molecular formula of C9H7ClN2OS. It is also known as 3-[(chloromethyl)thio]-5-[3-(thiophen-3-yl-methyl)-1,2,4-oxadiazol-5-yl]methoxy] benzene. This compound is a derivative of 5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole and has a chloromethyl substituent at the third position.

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole is a crystalline solid with a white to light-yellow color. Its melting point is 89-91°C, and its boiling point is 369.6°C. This compound is sparingly soluble in water but soluble in organic solvents such as acetone, dichloromethane, and ethanol.

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole is a reactive compound, and its reactivity is due to the presence of the chloromethyl group. It can undergo numerous chemical reactions such as nucleophilic substitution and elimination reactions.

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole is a reactive compound, and its reactivity is due to the presence of the chloromethyl group. It can undergo numerous chemical reactions such as nucleophilic substitution and elimination reactions.

There are several methods for synthesizing 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole. One method involves the reaction of 5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole with chloromethyl methyl ether (CMME) and an alkali metal hydroxide. Another method involves the reaction of 5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole with sulfuryl chloride (SO2Cl2) and triethylamine (TEA).

The characterization of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole can be done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The characterization of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole can be done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The determination of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole can be done using various analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole has been found to exhibit antibacterial, antifungal, and antitumor activities. It also has potential as an efflux pump inhibitor.

There is limited information on the toxicity and safety of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole. However, it is important to handle this compound with care due to its reactivity and potential toxicity. Protective equipment such as gloves and goggles should be used when working with this compound.

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole has numerous potential applications in scientific experiments. It can be used as a precursor for the synthesis of various heterocyclic compounds. It can also be used as a building block for the synthesis of polymers and materials with desired properties.

There is ongoing research on the synthesis, characterization, and applications of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole. Researchers are investigating the properties of this compound and its potential applications in various fields of research and industry.

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole has potential implications in various fields of research and industry. In chemistry, this compound can be used as a starting material for the synthesis of various heterocyclic compounds. In pharmacology, it has potential as an antibacterial, antifungal, and antitumor agent. In materials science, it can be used as a building block for the synthesis of polymers and materials with desired properties.

There are some limitations to the use of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole. Its reactivity and potential toxicity require careful handling and precautions. However, research on this compound is ongoing, and there are numerous future directions for its use. Some potential future directions include the synthesis and evaluation of new derivatives, investigation of its use in nanotechnology and catalysis, and exploration of its potential applications in the field of medicine.

1. Investigation of the use of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in nanotechnology and catalysis.

2. Synthesis and evaluation of new derivatives of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole.

3. Exploration of the potential applications of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in the field of medicine.

4. Investigation of the use of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in energy storage and conversion.

5. Development of new synthetic methods for 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole.

6. Evaluation of the properties and potential applications of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in the field of sensors and electronics.

7. Investigation of the use of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in the field of agriculture as a potential pesticide.

8. Exploration of the potential applications of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in the field of water treatment and purification.

9. Investigation of the use of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in the field of adhesives and coatings.

10. Evaluation of the properties and potential applications of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in the field of biochemistry and biotechnology.

2. Synthesis and evaluation of new derivatives of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole.

3. Exploration of the potential applications of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in the field of medicine.

4. Investigation of the use of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in energy storage and conversion.

5. Development of new synthetic methods for 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole.

6. Evaluation of the properties and potential applications of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in the field of sensors and electronics.

7. Investigation of the use of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in the field of agriculture as a potential pesticide.

8. Exploration of the potential applications of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in the field of water treatment and purification.

9. Investigation of the use of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in the field of adhesives and coatings.

10. Evaluation of the properties and potential applications of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole in the field of biochemistry and biotechnology.

In conclusion, 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole is a compound with numerous potential applications and implications in various fields of research and industry. Although there are limitations to its use due to its reactivity and potential toxicity, ongoing research is exploring new synthetic methods and the development of new derivatives. These future directions have the potential to open up new possibilities for the use of this compound in scientific research and industry.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

213.9967617 g/mol

Monoisotopic Mass

213.9967617 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds